

Epifluorohydrin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Epifluorohydrin*

Cat. No.: *B110758*

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CAS Number: 503-09-3

Abstract

Epifluorohydrin, also known as (fluoromethyl)oxirane or 1,2-epoxy-3-fluoropropane, is a fluorinated epoxide of significant interest in organic synthesis and medicinal chemistry.^[1] Its unique combination of a reactive epoxide ring and a fluorine-substituted methyl group makes it a valuable building block for the introduction of fluorine into more complex molecules. This guide provides an in-depth overview of the chemical and physical properties of **epifluorohydrin**, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential biological significance.

Chemical and Physical Properties

Epifluorohydrin is a colorless liquid with a molecular formula of C_3H_5FO .^[1] The presence of the highly electronegative fluorine atom significantly influences its physical and chemical properties. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Epifluorohydrin**

Property	Value	Source(s)
CAS Number	503-09-3	
Molecular Formula	C ₃ H ₅ FO	
Molecular Weight	76.07 g/mol	[1]
Boiling Point	85-86 °C (lit.)	
Density	1.067 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.368 (lit.)	
Flash Point	4 °C (39.2 °F) - closed cup	
Solubility	Soluble in water and chloroform.	[1] [2]
Appearance	Colorless liquid	[2]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for **epifluorohydrin** are not widely published, a common and effective method for the preparation of epihalohydrins is the cyclization of the corresponding halohydrin.[\[3\]](#)[\[4\]](#) This approach can be adapted for the synthesis of **epifluorohydrin**. An alternative "green" route, inspired by the synthesis of epichlorohydrin from glycerol, a byproduct of biodiesel production, is also plausible.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proposed Synthesis via Halohydrin Cyclization

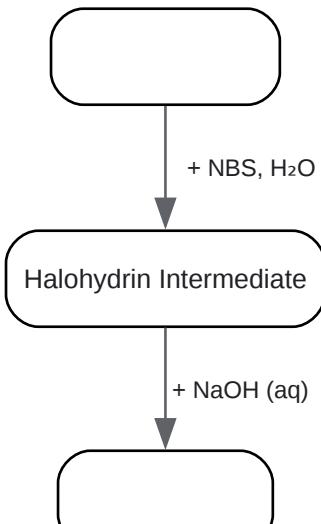
This method involves the dehydrohalogenation of a fluorinated propanol in the presence of a base.

Experimental Protocol:

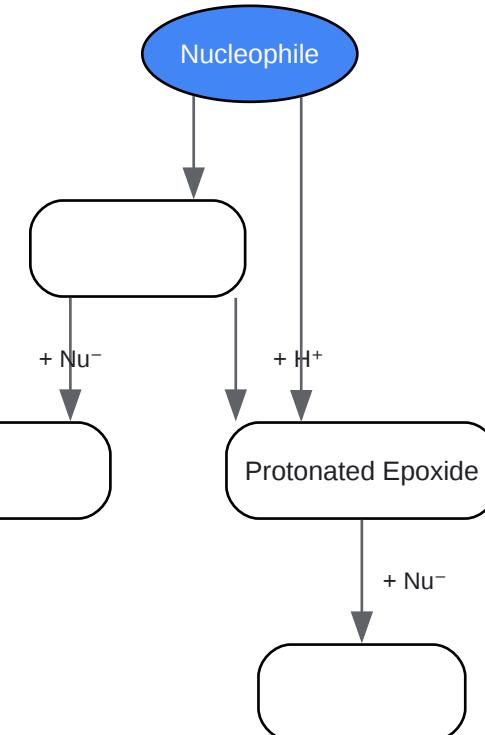
- Formation of the Halohydrin Intermediate: 3-Fluoropropene is reacted with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) to form the corresponding halohydrin, 1-bromo-3-fluoro-2-propanol.

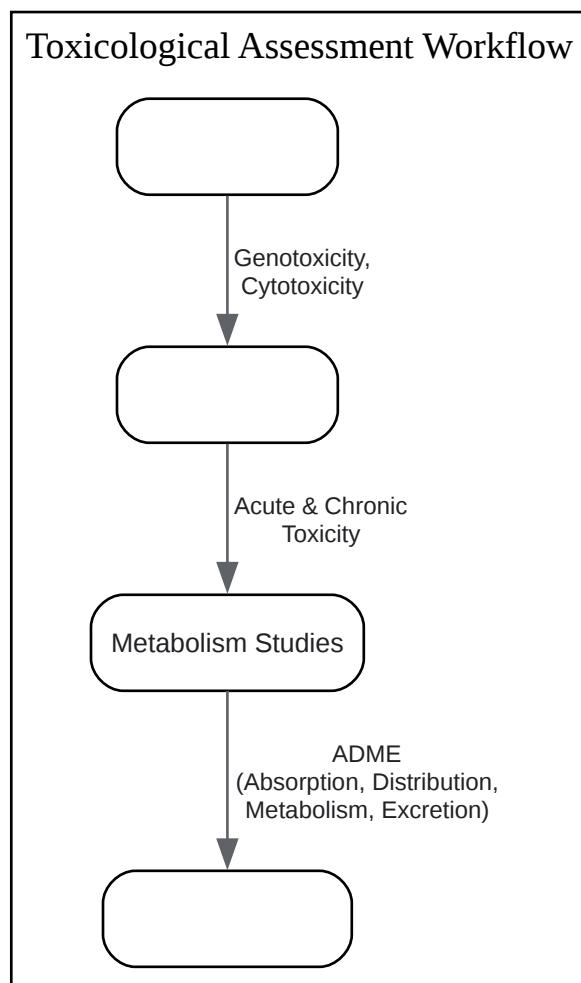
- Ring Closure: The resulting halohydrin is treated with a strong base, such as sodium hydroxide, to induce intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.
- Purification: The crude **epifluorohydrin** is purified by fractional distillation under reduced pressure to yield the pure product.

Proposed Synthesis of Epifluorohydrin



Nucleophilic Ring-Opening of Epifluorohydrin





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- To cite this document: BenchChem. [Epifluorohydrin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110758#epifluorohydrin-cas-number-and-properties\]](https://www.benchchem.com/product/b110758#epifluorohydrin-cas-number-and-properties)

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